N-Isopropyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide (Cmpd-6) is a small-molecule positive allosteric modulator (PAM) of the β2-adrenoceptor (β2AR). [] PAMs bind to allosteric sites on receptors, distinct from the orthosteric site where the endogenous ligand binds. They can enhance or inhibit the effects of orthosteric ligands by modifying the receptor's conformation. [] This compound is notable as the first small-molecule PAM identified for the β2AR. [] Its discovery represents a significant advancement in β2AR pharmacology, opening up new avenues for the development of novel therapeutics. []
One of the provided articles describes the discovery of Cmpd-6, but it does not detail its synthesis. [] The article focuses on the screening process using DNA-encoded small-molecule libraries, which led to the identification of Cmpd-6 as a potential β2AR modulator. [] Further details on the synthesis of Cmpd-6 and its analogs are mentioned as part of structure-activity relationship studies but are not explicitly provided. []
Cmpd-6 acts as a positive allosteric modulator (PAM) of the β2-adrenoceptor (β2AR). [] Its mechanism of action involves the following:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2